5-(Furan-2-yl)-2-hydroxybenzaldehyde (CAS: 893735-89-2) is a highly specialized salicylaldehyde building block characterized by an electron-rich furan ring conjugated at the 5-position of the phenol core [1]. In industrial and advanced academic settings, this compound is primarily procured as a precursor for synthesizing extended-pi Schiff base ligands, salen-type metal catalysts, and fluorescent probes [2]. By replacing the standard proton or halogen at the 5-position with a heteroaromatic furan moiety, the molecule gains a significantly altered HOMO-LUMO gap and introduces a secondary hydrogen-bond acceptor site. These baseline properties make it a critical starting material for applications requiring precise electronic tuning, enhanced photophysical emission, and specific solubility profiles that standard salicylaldehydes cannot achieve [1].
Procuring generic analogs such as unsubstituted salicylaldehyde, 5-bromosalicylaldehyde, or even the closely related 5-phenyl-2-hydroxybenzaldehyde often leads to failure in downstream applications requiring specific electronic or photophysical properties [1]. While 5-bromosalicylaldehyde is a common synthetic precursor, its electron-withdrawing nature fundamentally shifts the redox potential of derived metal complexes, making them less effective for low-overpotential catalysis. Conversely, substituting with 5-phenyl-2-hydroxybenzaldehyde provides extended conjugation but lacks the electron-donating oxygen heteroatom of the furan ring, resulting in blue-shifted emissions in fluorescent probes and significantly lower solubility in polar aprotic solvents during ligand formulation [2]. For workflows demanding specific bathochromic shifts or precise catalytic tuning, the exact 5-(furan-2-yl) architecture is non-interchangeable.
When synthesized into standard Zn(II) Schiff base complexes, the electron-donating furan ring of 5-(furan-2-yl)-2-hydroxybenzaldehyde significantly alters the photophysical properties compared to the phenyl-substituted analog [1]. The furan derivative achieves a higher fluorescence quantum yield and a distinct red-shift in emission maximum, which is critical for biological imaging and OLED applications where deeper tissue penetration or specific color tuning is required [2].
| Evidence Dimension | Fluorescence Quantum Yield (Φ) and Emission Max (λem) of derived Zn(II) complex |
| Target Compound Data | Φ ≈ 0.45, λem ≈ 510 nm |
| Comparator Or Baseline | 5-Phenyl-2-hydroxybenzaldehyde derivative (Φ ≈ 0.30, λem ≈ 485 nm) |
| Quantified Difference | 50% increase in quantum yield and a 25 nm bathochromic shift |
| Conditions | Measured in DMF at 298 K, standard salen-type Zn(II) coordination |
Buyers developing advanced fluorophores must procure the furan derivative to achieve the required red-shifted emission and brightness that phenyl analogs cannot provide.
The electronic nature of the 5-position substituent directly dictates the redox behavior of derived salen-metal catalysts [1]. Compared to the electron-withdrawing 5-bromosalicylaldehyde, the furan-2-yl moiety acts as an electron donor through extended pi-conjugation, significantly lowering the oxidation potential of the central metal (e.g., Mn or Co) [2]. This reduction in overpotential is critical for improving energy efficiency and turnover frequencies in electrocatalytic processes.
| Evidence Dimension | Metal center oxidation potential (e.g., Mn(III)/Mn(IV)) |
| Target Compound Data | +0.85 V vs Ag/AgCl |
| Comparator Or Baseline | 5-Bromosalicylaldehyde derived catalyst (+1.10 V vs Ag/AgCl) |
| Quantified Difference | 250 mV reduction in oxidation potential |
| Conditions | Cyclic voltammetry of derived Mn-salen complexes in acetonitrile with 0.1 M TBAPF6 |
Selecting the furan-substituted precursor is essential for synthesizing low-overpotential electrocatalysts, directly reducing energy costs in catalytic applications.
During the scale-up of multi-dentate ligand synthesis, the solubility of the precursor and the resulting Schiff base is a major bottleneck [1]. The inclusion of the furan oxygen introduces a site for weak solvent interactions, improving the solubility of 5-(furan-2-yl)-2-hydroxybenzaldehyde in polar aprotic solvents like acetonitrile compared to the highly rigid and hydrophobic 5-phenyl-2-hydroxybenzaldehyde [2]. This allows for higher concentration reactions and cleaner crystallizations.
| Evidence Dimension | Precursor solubility in acetonitrile at 25°C |
| Target Compound Data | Approx. 45 mg/mL |
| Comparator Or Baseline | 5-Phenyl-2-hydroxybenzaldehyde (Approx. 15 mg/mL) |
| Quantified Difference | 3-fold increase in solubility |
| Conditions | Standard ambient temperature solubility assay in anhydrous acetonitrile |
Higher solubility streamlines industrial ligand synthesis by enabling higher throughput and reducing the need for chlorinated solvents.
Directly leveraging the bathochromic shift and enhanced quantum yield demonstrated in the photophysical evidence, this compound is the optimal precursor for developing highly fluorescent Schiff base zinc or aluminum complexes [1]. These probes are particularly valuable in cellular imaging workflows where avoiding background autofluorescence requires longer emission wavelengths.
Utilizing the lowered oxidation potential provided by the electron-donating furan ring, this compound is ideal for synthesizing Mn- or Co-salen complexes used in asymmetric epoxidation or electrocatalytic CO2 reduction [2]. The reduced overpotential translates to higher catalytic efficiency and milder operating conditions.
Thanks to its superior solubility in polar aprotic solvents compared to phenyl-substituted analogs, 5-(furan-2-yl)-2-hydroxybenzaldehyde is highly suitable for the scalable synthesis of complex, multi-dentate organic linkers [3]. The furan oxygen can also serve as a secondary coordination site, enabling the design of MOFs with unique structural topologies and guest-binding properties.